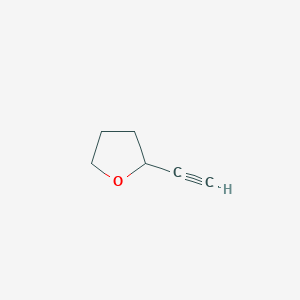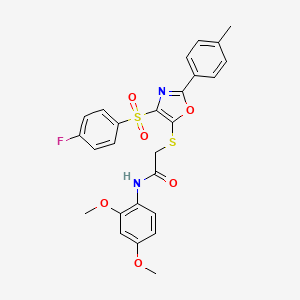
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H23FN2O6S2 and its molecular weight is 542.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
A novel series of 4-arylsulfonyl-1,3-oxazoles, including compounds similar to N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, exhibited significant anticancer activity. These compounds were effective against different cancer cell lines, showing promise as lead compounds for further in-depth studies in antitumor activity (Zyabrev et al., 2022).
Antioxidant Activity
Amidomethane sulfonyl-linked bis-heterocycles, which are structurally similar to N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, were prepared and exhibited excellent antioxidant activity, outperforming standard ascorbic acid in some cases (Talapuru et al., 2014).
Immunomodulation
A compound closely related to N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, known as CL 259, 763, showed potential in immunomodulation. It enhanced the cytolytic T-lymphocyte response and potentially augmented the immune response to weak antigens and in restoring alloreactivity (Wang et al., 1988).
Fluorescent Molecular Probes
Compounds with structures including 4-arylsulfonyl-1,3-oxazoles, akin to N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, have been synthesized and utilized as fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Antibacterial Properties
N-substituted acetamide derivatives, structurally related to N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, exhibited antibacterial activity. These derivatives were tested against several bacterial strains, showing moderate inhibitory effects, particularly against Gram-negative bacteria (Iqbal et al., 2017).
Synthesis and Characterization
The synthesis and characterization of various acetamide derivatives, including structures similar to N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, are a crucial part of understanding their chemical properties and potential applications. These processes involve detailed analytical techniques like NMR, IR, and mass spectrometry (Egolf & Bilder, 1994).
Antimalarial and COVID-19 Research
Studies on sulfonamide derivatives, including those structurally related to N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, have explored their potential as antimalarial agents and their relevance in COVID-19 research. This research includes computational calculations and molecular docking studies to evaluate efficacy (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O6S2/c1-16-4-6-17(7-5-16)24-29-25(37(31,32)20-11-8-18(27)9-12-20)26(35-24)36-15-23(30)28-21-13-10-19(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNCCNYKJNBKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2438020.png)
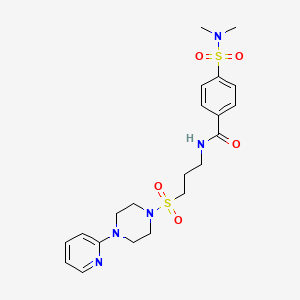
![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)
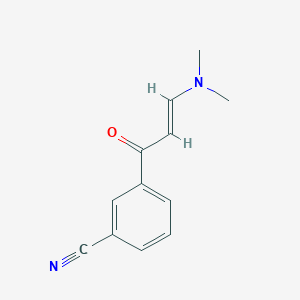
![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2438026.png)
![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2438028.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2438029.png)
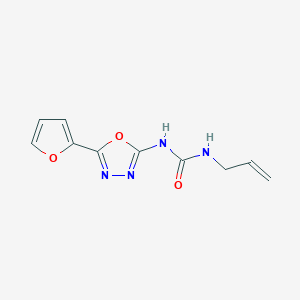
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone](/img/structure/B2438031.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2438032.png)


